molecular formula C22H27N3O8S B601477 Hydrolysed ertapenem CAS No. 357154-27-9

Hydrolysed ertapenem

カタログ番号 B601477
CAS番号: 357154-27-9
分子量: 493.54
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of prodrugs of ertapenem has been studied to improve its oral absorption. Many of the prodrugs prepared for evaluation are rapidly hydrolyzed in rat plasma. Only bis-(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (medoxomil) ester prodrug was rapidly hydrolyzed in most of the plasmas including rat, human, dog, and monkey .


Molecular Structure Analysis

The molecular structure of ertapenem and its prodrugs has been analyzed in various studies. The prodrugs of ertapenem are designed to be less polar, thereby improving their absorption in the body .


Chemical Reactions Analysis

The chemical reaction involved in the hydrolysis of ertapenem involves the action of carbapenemases. These enzymes hydrolyze the β-lactam ring of ertapenem, leading to the formation of a specific metabolite with an 18 Da increase in m/z within 1 hour .

科学的研究の応用

  • Pharmacokinetics and Clinical Applications : Ertapenem is effective in treating complicated infections of skin and skin structures, intra-abdominal infections, community-acquired pneumonia, acute pelvic infections, and complicated urinary tract infections. It is recommended for adults regardless of gender, age, weight, or liver disease, though dose adjustments are necessary for patients with advanced renal insufficiency. Notably, Ertapenem does not significantly interact with P-glycoprotein or cytochrome P450 enzymes, reducing the likelihood of drug interactions (Nix, Majumdar, & Dinubile, 2004).

  • Antibacterial and Pharmacological Properties : Ertapenem's molecular structure is modified to focus its antibacterial spectrum on key community-acquired aerobic and anaerobic pathogens, and its extended half-life allows for once-a-day dosing. Its unique structure, including a trans-1-hydroxyethyl group and a 1beta-methyl substituent, enhances its efficacy against beta-lactamase-producing organisms and reduces hydrolysis by dehydropeptidase (DHP)-1 (Hammond, 2004).

  • Animal Model Studies : Research involving sheep with experimentally induced urinary tract infection has provided insights into the pharmacokinetics of Ertapenem in animal models, contributing to our understanding of its therapeutic strategies and potential combinations with other antimicrobials or immune modulators for urinary tract infections (Smith et al., 2019).

  • Plasma Protein Binding : A study elucidated the plasma protein binding proteome of Ertapenem, identifying key proteins responsible for sequestering its antibacterial activity in plasma. This research has implications for antibiotic drug design and personalized dosing strategies (Baker et al., 2016).

  • Pharmacokinetics in Specific Populations : Studies on the pharmacokinetics of Ertapenem in outpatients with complicated urinary tract infections have provided valuable data on its serum and urine profiles, informing appropriate dosing to overcome bacterial resistance (Zhou et al., 2014).

  • Outpatient Parenteral Antimicrobial Therapy : Ertapenem's once-daily dosing regimen makes it a viable option for outpatient parenteral antimicrobial therapy (OPAT), particularly for treating complicated infections where a single antibiotic is preferable (Tice, 2004).

  • Design and Synthesis of Prodrugs : Research on the design, synthesis, and bioconversion of Ertapenem prodrugs has explored ways to enhance oral absorption and pharmacokinetic profiles, offering new possibilities for administration routes (Singh et al., 2014).

将来の方向性

The World Health Organization has identified CRE as a critical priority pathogen for prioritizing new drug development. There are several drugs currently undergoing clinical trials that are promising candidates for increasing the armamentarium against CRE . Furthermore, there is great interest in the development of rapid assays to identify resistant bacteria .

特性

IUPAC Name

(2S,3R)-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-4-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O8S/c1-9-16(15(10(2)26)21(30)31)25-17(22(32)33)18(9)34-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)20(28)29/h3-6,9-10,13-16,23,25-26H,7-8H2,1-2H3,(H,24,27)(H,28,29)(H,30,31)(H,32,33)/t9-,10-,13+,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDXYCKWMWUYCV-ANEDZVCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=C1SC2CC(NC2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)O)C(C(C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](NC(=C1S[C@H]2C[C@H](NC2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)O)[C@@H]([C@@H](C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ertapenem Ring Open Impurity

CAS RN

357154-27-9
Record name Ertapenem, (beta-lactam ring-opened)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357154279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ERTAPENEM, (BETA-LACTAM RING-OPENED)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP440V6LGX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
3
Citations
Å Johansson, J Ekelöf, CG Giske, M Sundqvist - BMC microbiology, 2014 - Springer
… As no potassium was included in this assay only the sodium ions of hydrolysed ertapenem with the m/z ratios of 450.5, 472.5, 494.5, 516.5 and 538.5 were detected. The hydrolysis was …
Number of citations: 40 link.springer.com
Å Johansson, E Nagy, J Soki - Journal of medical …, 2014 - microbiologyresearch.org
… To verify strains that were positive in the screening, a carbapenemase assay was performed where the specific peaks of intact and hydrolysed ertapenem were analysed with matrix-…
Number of citations: 44 www.microbiologyresearch.org
M Yaşar-Duman, FF Çilli - Indian Journal of Medical Microbiology, 2021 - Elsevier
… While 54 of 65 resistant strains hydrolysed ertapenem after 2 h of incubation, 11 of them did not have destruction. All the isolates that showed false-negative results were produced OXA-…
Number of citations: 2 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。